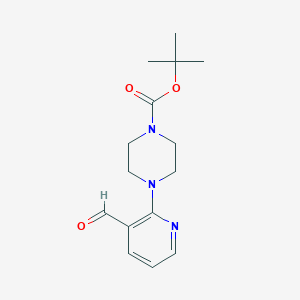

tert-Butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate

描述

tert-Butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate is a piperazine-based heterocyclic compound featuring a tert-butyl carbamate protective group and a pyridine ring substituted with a formyl group at the 3-position. Its molecular formula is C₁₅H₂₁N₃O₃, with a molecular weight of 291.35 g/mol (CAS Catalog Number: 104907) . The compound is characterized by the MDL number MFCD18089771 and serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules through further functionalization of the formyl group. The tert-butyl carbamate group enhances solubility and stability during synthetic procedures, while the formyl moiety offers reactivity for conjugation or derivatization reactions, such as Schiff base formation or nucleophilic additions .

属性

IUPAC Name |

tert-butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-9-7-17(8-10-18)13-12(11-19)5-4-6-16-13/h4-6,11H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZCGGZHFLPSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution (SNAr) Route

This is the most commonly reported method for synthesizing tert-Butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate.

- Starting Materials : 2-halopyridine-3-carbaldehyde derivatives (e.g., 2-bromo-3-formylpyridine) and 1-Boc-piperazine.

- Reaction Conditions : The reaction is typically carried out in polar aprotic solvents such as 1,4-dioxane or dimethylformamide (DMF).

- Base : Potassium carbonate (K₂CO₃) is used to deprotonate the piperazine nitrogen, enhancing nucleophilicity.

- Temperature and Time : Reflux conditions (~110°C) for 12–24 hours are common, though microwave-assisted heating can reduce reaction time to 3 hours at ~100°C.

- Purification : The crude product is purified by silica gel column chromatography using hexane/ethyl acetate gradients.

- Yields : Typical isolated yields range from 78% to 88.7%, depending on stoichiometry and reaction time.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | 1,4-Dioxane or DMF | DMF can improve nucleophilicity |

| Base | K₂CO₃ | 1.5–2.0 equivalents relative to halide |

| Temperature | Reflux (~110°C) or microwave (~100°C) | Microwave reduces reaction time |

| Reaction Time | 12–24 hours (reflux) or 3 hours (microwave) | Longer times may degrade aldehyde |

| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient |

| Yield | 78–88.7% | Dependent on stoichiometry and time |

Photocatalytic One-Step Synthesis (Emerging Method)

A novel method reported for related piperazine-pyridine derivatives involves photocatalytic coupling:

- Reagents : 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt as a visible-light photocatalyst, and an oxidant such as 2,2,6,6-tetramethylpiperidine-N-oxide.

- Solvent : Anhydrous dichloroethane.

- Conditions : Oxygen atmosphere, blue LED light irradiation for 10 hours.

- Outcome : This method enables direct formation of the piperazine-pyridine bond in one step with high yield (~95%) and reduced byproducts.

- Advantages : Avoids heavy metals and harsh conditions, environmentally friendly, cost-effective.

| Parameter | Conditions | Notes |

|---|---|---|

| Photocatalyst | Acridine salt | Visible light active |

| Oxidant | 2,2,6,6-Tetramethylpiperidine-N-oxide | Facilitates oxidation |

| Solvent | Anhydrous dichloroethane | Oxygen atmosphere |

| Light Source | Blue LED (visible light) | 10 hours irradiation |

| Yield | ~95% | High yield, minimal byproducts |

Note: While this method is reported for 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, it suggests potential adaptation for 3-formylpyridin-2-yl derivatives with appropriate modifications.

Yield Improvement Strategies

- Solvent Choice : Switching from 1,4-dioxane to DMF or N-methyl-2-pyrrolidone (NMP) can enhance nucleophilicity and improve yields.

- Catalysis : Incorporation of palladium catalysts (e.g., Pd(PPh₃)₄) enables cross-coupling (Suzuki-Miyaura) with boronic acid derivatives of pyridine, offering alternative routes.

- Stoichiometry : Using excess piperazine derivative (1.5–2.5 equivalents) ensures complete substitution.

- Temperature Control : Moderate temperatures (20–50°C) reduce side reactions; prolonged reflux improves conversion but risks aldehyde degradation.

- Microwave Irradiation : Accelerates reaction kinetics, reducing time and potentially increasing yield.

Monitoring and Purity Assessment

- Thin Layer Chromatography (TLC) : Ethyl acetate/hexane (1:4) solvent system; product Rf ~0.5.

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Detects intermediates and impurities, including deprotected piperazine or oxidized aldehyde species.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms aldehyde proton (~9.8–10.0 ppm in ¹H NMR) and carbonyl carbon (~160 ppm in ¹³C NMR).

- X-ray Crystallography : Used for structural confirmation and analysis of intramolecular interactions.

- Protection : Conversion of the aldehyde to an acetal (e.g., with ethylene glycol) during synthesis prevents side reactions.

- Condensation : Formation of hydrazones or oximes with primary amines or hydrazines enables further derivatization.

- Reductive Amination : Reaction with amines in the presence of reducing agents (e.g., sodium cyanoborohydride) forms stable secondary amines.

| Method | Key Reagents & Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| SNAr with 2-halopyridine | 2-bromo-3-formylpyridine, 1-Boc-piperazine, K₂CO₃, 1,4-dioxane, reflux | Straightforward, well-established | Long reaction time, aldehyde sensitivity | 78–88.7 |

| Microwave-assisted SNAr | Same as above, microwave heating | Reduced time, improved yield | Requires microwave reactor | Up to 88.7 |

| Photocatalytic coupling | 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt, blue LED, O₂ | One-step, high yield, green chemistry | Limited to related amine derivatives, adaptation needed | ~95 |

| Pd-catalyzed cross-coupling | Pd catalyst, boronic acid derivatives, base, solvent | Versatile, mild conditions | Requires expensive catalysts | Variable |

The preparation of this compound is primarily achieved through nucleophilic aromatic substitution of halogenated formylpyridines with tert-butyl-protected piperazine. Optimization of reaction conditions, including solvent choice, temperature, and stoichiometry, can significantly improve yields and purity. Emerging photocatalytic methods offer promising greener alternatives with high efficiency, though further adaptation for this specific compound is warranted. Analytical techniques such as NMR, HPLC-MS, and crystallography are essential for confirming structure and purity. These preparation methods provide a robust foundation for the synthesis of this compound for research and potential pharmaceutical applications.

化学反应分析

tert-Butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

The compound is widely recognized for its utility in the synthesis of pharmaceuticals targeting neurological disorders. It enhances drug efficacy and specificity by serving as a key intermediate in the development of various therapeutic agents.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tert-butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate exhibited promising activity against specific receptors involved in neurodegenerative diseases. The research highlighted the compound's ability to improve binding affinity and selectivity, thereby advancing drug development efforts for conditions such as Alzheimer's disease.

Agricultural Chemistry

Use in Agrochemicals:

In agricultural chemistry, this compound is utilized as a building block for developing effective pesticides and herbicides. Its formulation allows for the creation of safer agrochemicals that minimize environmental impact.

Data Table: Applications in Agrochemicals

| Application Type | Compound Role | Environmental Impact |

|---|---|---|

| Pesticides | Active Ingredient | Low toxicity to non-target species |

| Herbicides | Formulation Agent | Reduced runoff potential |

Material Science

Advanced Materials Development:

The compound finds applications in material science, particularly in creating advanced polymers and coatings. Its incorporation into materials enhances their durability and resistance to environmental factors.

Case Study:

Research conducted on polymer composites incorporating this compound showed improved mechanical properties and thermal stability. The findings indicated that these composites could be used in applications requiring enhanced performance under extreme conditions.

Biochemical Research

Studies on Enzyme Inhibition:

In biochemical research, this compound is employed to study enzyme inhibitors and receptor binding, aiding in the discovery of new therapeutic agents.

Case Study:

A recent investigation into the inhibition of specific enzymes relevant to metabolic disorders utilized this compound derivatives. The results indicated significant inhibition rates, suggesting potential therapeutic applications for managing metabolic diseases.

作用机制

The mechanism of action of tert-Butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various receptors or ion channels, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

Comparison with Similar Compounds

Piperazine-carboxylate derivatives with pyridine substituents are widely explored in drug discovery. Below, we compare tert-butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate with structurally analogous compounds, focusing on substituent effects, stability, reactivity, and applications.

Structural and Functional Group Variations

The table below highlights key differences in substituents and their implications:

Stability and Reactivity

- Formyl vs. Nitro/Cyano Groups: The formyl group in the target compound is highly reactive, enabling facile condensation reactions. In contrast, nitro and cyano substituents (e.g., in ) enhance electrophilicity but may reduce stability under acidic conditions. For example, oxazolidinone- and triazole-containing analogs degrade in simulated gastric fluid due to hydrolytic susceptibility .

- Halogen Substituents : Bromo and fluoro derivatives (e.g., ) exhibit improved stability and are often used in cross-coupling reactions. Fluorine’s electronegativity also enhances metabolic resistance, making fluoropyridines valuable in pharmacokinetic optimization .

生物活性

tert-Butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a tert-butyl group and a formylpyridine moiety. Its molecular formula is with a molecular weight of approximately 264.33 g/mol. The presence of the formyl group suggests potential reactivity that could be exploited in biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperazine derivatives with appropriate pyridine aldehydes under controlled conditions. For example, one method involves using tert-butyl lithium in a THF solution to facilitate the formation of the desired product from precursor compounds .

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, research on related compounds has shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities. A study demonstrated that piperazine derivatives can disrupt bacterial cell membranes, leading to cell lysis .

Anticancer Properties

Piperazine derivatives have also been investigated for their anticancer potential. A case study involving structurally similar compounds revealed that they inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of apoptosis-related proteins such as Bcl-2 and caspases .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the role of piperazine derivatives in modulating enzyme activity. For example, some studies indicate that these compounds can act as inhibitors for specific kinases involved in cancer signaling pathways. The binding affinity and selectivity towards target enzymes are critical for their therapeutic efficacy .

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus and E. coli; MIC values ranged from 10 to 50 µg/mL. |

| Anticancer Activity | Induced apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cell lines; IC50 values were reported between 15 to 30 µM. |

| Enzyme Inhibition | Showed promising inhibition of PI3K/Akt pathway; IC50 values were around 25 µM, indicating potential for targeted cancer therapy. |

常见问题

Q. What are common synthetic routes for tert-butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution between tert-butyl piperazine-1-carboxylate and halogenated pyridine derivatives. For example, reactions in 1,4-dioxane with potassium carbonate at 110°C for 12 hours achieve yields up to 88.7%. Purification involves silica gel chromatography (hexane:ethyl acetate gradients) . Alternative conditions using toluene as a solvent at similar temperatures yield 62%, highlighting solvent-dependent optimization .

Q. What is the role of the tert-butyl carbamate (Boc) group in this compound?

The Boc group protects the piperazine nitrogen during synthesis, preventing unwanted side reactions. Its acid-labile nature allows mild deprotection (e.g., using trifluoroacetic acid) to regenerate the free amine for downstream functionalization. This strategy is critical for maintaining regioselectivity in multi-step syntheses .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

Q. How is the purity of the compound assessed after synthesis?

Purity is evaluated via HPLC (e.g., 99.6% purity with retention time consistency) and TLC. Quantitative NMR integration and melting point analysis further corroborate purity .

Advanced Research Questions

Q. How can X-ray crystallography confirm the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software resolves the 3D structure. Parameters like bond angles, torsional flexibility, and intermolecular interactions (e.g., C–H···O/N hydrogen bonds) are analyzed. Hirshfeld surface studies quantify interaction contributions (e.g., 15% H-bonding in crystal packing) .

Q. What strategies resolve low yields in nucleophilic substitution reactions?

Yield optimization involves:

Q. How does the electronic structure influence reactivity in cross-coupling reactions?

The 3-formylpyridin-2-yl moiety directs electrophilic substitution due to its electron-withdrawing nature. Computational studies (DFT) predict reactive sites, guiding functionalization at the formyl group or pyridine ring for Suzuki-Miyaura or Buchwald-Hartwig couplings .

Q. What biological targets are associated with derivatives of this compound?

Piperazine-carboxylate derivatives inhibit enzymes like HIF prolyl-hydroxylase (e.g., IC₅₀ values <1 µM), making them candidates for hypoxia-related therapies. Structural analogs show moderate antibacterial/antifungal activity, suggesting scaffold versatility .

Q. How are hydrazide or ester derivatives synthesized and characterized?

Q. What implications do crystal packing interactions have for material design?

Intermolecular forces (e.g., N–H···O hydrogen bonds, van der Waals contacts) influence solubility and thermal stability. For example, zig-zag architectures in crystals enhance mechanical robustness, guiding co-crystal design for drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。